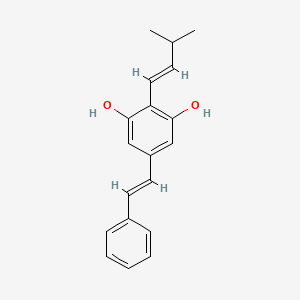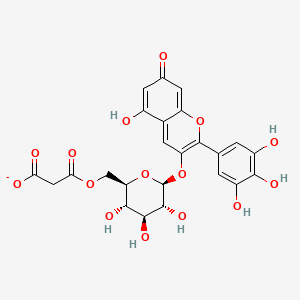
Notoamide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Notoamide C is a notoamide that is 7,7-dimethyl-1,7-dihydropyrano[2,3-g]indol-2(3H)-one which is substituted at position 3 by 3-methylbut-1-en-3-yl and [(3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]methyl groups (the all-S stereoisomer). Isolated from a mussel-derived Aspergillus species. It has a role as an antifouling biocide, an Aspergillus metabolite and a mycotoxin. It is a dipeptide, an indole alkaloid, a pyrrolopyrazine, a notoamide and an organic heterotricyclic compound.
Applications De Recherche Scientifique
Biosynthesis and Biochemical Characterization
- Notoamides, including Notoamide C, are produced by Aspergillus spp. and exhibit a structurally diverse bicyclo[2.2.2]diazaoctane core. NotB, an enzyme involved in the biosynthesis, catalyzes the oxidation of notoamide E, leading to notoamides C and D through a unique enzymatic reaction (Li et al., 2012).
Precursor Role in Alkaloid Biosynthesis
- Notoamide E is identified as a short-lived precursor in the biosynthesis of prenylated indole alkaloids in marine-derived Aspergillus sp., leading to the production of structurally novel metabolites including notoamide C (Tsukamoto et al., 2009).
Novel Structural Features
- Notoamide O, related to notoamides like notoamide C, displays a unique hemiacetal/hemiaminal ether functionality, representing an unusual branch in the biosynthetic pathway of prenylated indole alkaloids (Tsukamoto et al., 2010).
Role in Natural Product Synthesis
- Notoamide E has been proposed as a biosynthetic intermediate to various advanced metabolites. Synthetic experiments show its significant incorporation into natural products notoamides C and D (Finefield et al., 2011).
Contributions to Fungal Metabolite Diversity
- Studies on notoamides, including notoamide C, contribute to understanding the diversity of fungal metabolites. Notoamides display various structural and stereochemical features, offering insights into the biosynthesis of these alkaloids (Ding et al., 2010).
Potential Biological Activities
- Although specific biological activities of Notoamide C were not directly addressed in the papers, closely related notoamides have shown activities like cytotoxicity against cancer cells. This suggests a potential area of investigation for Notoamide C in similar contexts (Hu et al., 2019).
Propriétés
Nom du produit |
Notoamide C |
|---|---|
Formule moléculaire |
C26H31N3O4 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(3S,8aS)-3-[[(3S)-7,7-dimethyl-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C26H31N3O4/c1-6-24(2,3)26(14-17-22(31)29-13-7-8-18(29)21(30)27-17)16-9-10-19-15(20(16)28-23(26)32)11-12-25(4,5)33-19/h6,9-12,17-18H,1,7-8,13-14H2,2-5H3,(H,27,30)(H,28,32)/t17-,18-,26-/m0/s1 |
Clé InChI |
KNFZHRYXLWKRSU-XWXLMPLOSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]3(C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C3(CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



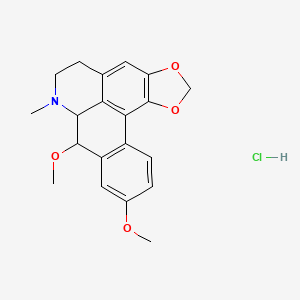


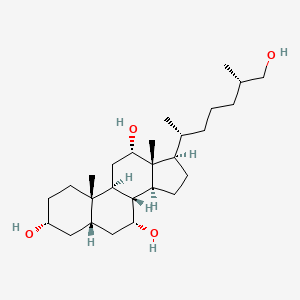
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
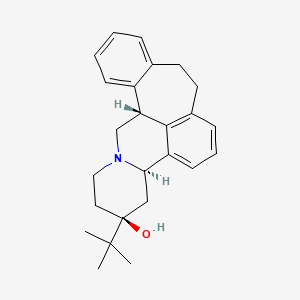
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)


![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)
